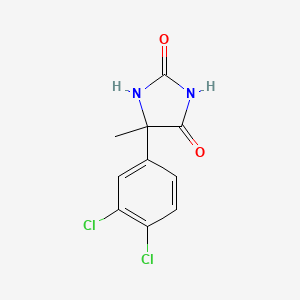

5-(3,4-Dichlorophenyl)-5-methylimidazolidine-2,4-dione

Description

Properties

IUPAC Name |

5-(3,4-dichlorophenyl)-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2O2/c1-10(8(15)13-9(16)14-10)5-2-3-6(11)7(12)4-5/h2-4H,1H3,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCAOEYFITDQZTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80388378, DTXSID701191223 | |

| Record name | 5-(3,4-dichlorophenyl)-5-methylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-5-(3,4-Dichlorophenyl)-5-methyl-2,4-imidazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701191223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52715-58-9, 52715-57-8 | |

| Record name | (+)-5-(3,4-Dichlorophenyl)-5-methyl-2,4-imidazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52715-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3,4-dichlorophenyl)-5-methylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-5-(3,4-Dichlorophenyl)-5-methyl-2,4-imidazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701191223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(3,4-dichlorophenyl)-5-methylimidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dichlorophenyl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 3,4-dichlorophenyl isocyanate with a suitable amine under controlled conditions. One common method involves the use of a base-assisted intramolecular amidolysis of C-3 functionalized β-lactams . The reaction is carried out in the presence of a base such as sodium hydroxide (NaOH) in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous processes where 3,4-dichlorophenyl isocyanate is reacted with appropriate amines in large-scale reactors. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dichlorophenyl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Inhibition of Metalloproteinases (MMPs)

One of the primary applications of 5-(3,4-Dichlorophenyl)-5-methylimidazolidine-2,4-dione is its role as an inhibitor of metalloproteinases, specifically MMP-12 and MMP-9. These enzymes are implicated in various inflammatory conditions and tissue remodeling processes. Research indicates that this compound can be utilized in the treatment and prophylaxis of diseases where MMP inhibition is beneficial, such as:

- Chronic Obstructive Pulmonary Disease (COPD)

- Asthma

- Bronchitis

- Lung Fibrosis

The compound has been shown to significantly reduce inflammation and tissue damage in these conditions by modulating MMP activity .

1.2. Anticancer Activity

Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation. For instance, in vitro assays using the MTT method have confirmed its effectiveness at concentrations ranging from 5 to 100 µM across different cancer types .

Structure-Activity Relationship Studies

2.1. Computer-Aided Drug Design

The compound has been subject to computer-aided structure-activity relationship (SAR) analysis to optimize its pharmacological properties. By modifying the chemical structure and evaluating the resulting compounds' affinities for specific biological targets (e.g., serotonin receptors), researchers aim to enhance therapeutic efficacy while minimizing side effects .

2.2. Synthesis of Derivatives

Various derivatives of this compound have been synthesized to explore their biological activities further. These modifications have been guided by SAR studies that indicate which structural changes lead to improved binding affinities and biological activities .

Case Studies

Toxicological Considerations

While this compound has promising therapeutic applications, it is essential to consider its safety profile. The compound is classified as harmful if swallowed and can cause skin irritation . Therefore, ongoing research must focus on understanding its toxicological effects and establishing safe dosage guidelines for clinical use.

Mechanism of Action

The mechanism of action of 5-(3,4-Dichlorophenyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may block the binding sites of enzymes involved in metabolic pathways, thereby disrupting normal cellular functions .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects: Halogen Type and Position

5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione (CAS 6270-38-8)

- Structure : Replaces the 3,4-dichlorophenyl group with a 4-fluorophenyl moiety.

- Key Differences :

- Fluorine’s electronegativity enhances electronic polarization but reduces steric bulk compared to chlorine.

- Intramolecular hydrogen bonding stabilizes the lactam ring, conferring rigidity and influencing reactivity in cyclization reactions .

- Lower molecular weight (234.25 vs. 287.11 g/mol for the dichloro compound) improves solubility in polar solvents.

5-(2,4-Dichlorophenyl)-5-methylimidazolidine-2,4-dione (CAS 64464-19-3)

- Structure : Dichloro substituents at the 2,4-positions instead of 3,3.

- Key Differences: Altered steric and electronic profiles due to positional isomerism.

5-(3-Bromophenyl)-5-methylimidazolidine-2,4-dione (CAS 6943-33-5)

- Structure : Bromine replaces chlorine at the 3-position.

- Higher molecular weight (331.05 g/mol) may reduce solubility compared to the dichloro analogue .

Functional Group Modifications

1-(4-Chlorophenylsulfonyl)-5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione

- Structure : Incorporates a sulfonyl group at the 1-position and a 4-fluorophenyl group at the 5-position.

- Key Differences: Sulfonyl group introduces strong hydrogen-bonding capacity, as evidenced by N–H⋯O interactions in its crystal structure . U-shaped molecular geometry facilitates dimerization via halogen⋯halogen contacts (Cl⋯F = 3.05–3.12 Å), influencing packing efficiency .

5-Acetyl-1,3-bis(4-chlorophenyl)-5-methylimidazolidine-2,4-dione (CAS 21631-63-0)

Substituent Electronic and Steric Profiles

Biological Activity

5-(3,4-Dichlorophenyl)-5-methylimidazolidine-2,4-dione, also known as a derivative of hydantoin, has garnered attention in pharmaceutical research due to its potential biological activities. This compound exhibits a range of effects that are relevant for therapeutic applications, particularly in the fields of anti-tubercular agents and enzyme inhibition.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H8Cl2N2O2

- Molecular Weight : 239.09 g/mol

- SMILES Notation : CC1(NC(=O)NC1=O)c2cc(Cl)c(c(c2)Cl)C

This compound is characterized by the presence of a dichlorophenyl group and a methyl group attached to the imidazolidine ring, which is crucial for its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of 5-methylimidazolidine-2,4-dione exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can act as inhibitors of Mycobacterium tuberculosis by targeting N-acetyltransferase enzymes. The inhibition of these enzymes is critical for the survival and proliferation of the bacteria, making this compound a potential candidate for anti-tubercular drug development .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit matrix metalloproteinases (MMPs), which are involved in various physiological processes including tissue remodeling and inflammation. MMP inhibitors derived from hydantoin structures have shown promise in treating conditions such as cancer and arthritis by modulating the extracellular matrix turnover .

Case Studies and Research Findings

-

Study on Anti-Tubercular Activity :

- A study conducted on synthesized hydantoin derivatives demonstrated that certain modifications led to enhanced inhibitory effects against Mycobacterium tuberculosis. The structure-activity relationship (SAR) analysis revealed that the presence of halogen substituents on the phenyl ring significantly improved biological activity .

- Evaluation of Cytotoxic Effects :

-

Molecular Docking Studies :

- Computational studies involving molecular docking have been performed to predict the binding affinity of this compound to various biological targets, including serotonin receptors and other GPCRs (G-protein coupled receptors). These studies indicate a favorable interaction profile that could lead to further exploration in neuropharmacology .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(3,4-Dichlorophenyl)-5-methylimidazolidine-2,4-dione?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a related derivative (5-(4-chlorophenyl)-5-methylimidazolidine-2,4-dione) was prepared using 5-(4-chlorophenyl)-5-methylimidazolidine-2,4-dione and 3-chloro-1-(4-fluorophenyl)propan-1-one under reflux conditions in a solvent system (e.g., DMF or acetic acid). Reaction progress is monitored via TLC, and purification involves recrystallization from DMF-acetic acid mixtures. Structural confirmation relies on -NMR (e.g., δ 1.64 ppm for methyl groups) and UPLC-MS (m/z 375 [M+H]) .

Q. How is the compound characterized structurally?

- Methodological Answer : Structural elucidation combines spectroscopic and crystallographic techniques. -NMR identifies proton environments (e.g., aromatic protons at δ 7.43–7.50 ppm), while -NMR confirms carbonyl carbons (δ 174.7 ppm) and aryl chlorides. X-ray crystallography provides precise bond lengths and angles, as demonstrated for analogs like 5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione, which crystallizes in the monoclinic system (space group ) with unit cell parameters ) .

Advanced Research Questions

Q. How can factorial design optimize the synthesis yield of this compound?

- Methodological Answer : Factorial design systematically evaluates variables (e.g., temperature, solvent ratio, catalyst loading) to maximize yield. For example, a 2 factorial design (where is the number of variables) can identify interactions between factors. Pre-experimental screening (e.g., Plackett-Burman design) reduces variables, followed by response surface methodology (RSM) to model optimal conditions. This approach minimizes trial-and-error inefficiencies and is validated through ANOVA statistical analysis .

Q. How can overlapping NMR signals in structural analysis be resolved?

- Methodological Answer : Spectral overlaps (e.g., multiplet overlaps with solvent peaks in -NMR) are addressed using high-field NMR (≥400 MHz) and deuterated solvents (e.g., DMSO-d). 2D NMR techniques (COSY, HSQC) clarify coupling patterns, while -NMR decoupling isolates signals. For complex cases, dynamic NMR or variable-temperature experiments differentiate between slow and fast exchange regimes .

Q. What computational methods aid in designing derivatives with enhanced bioactivity?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict electronic properties and reaction pathways. Tools like ICReDD integrate computational reaction path searches with experimental feedback loops. For example, transition-state modeling identifies energetically favorable pathways for functionalizing the dichlorophenyl ring. Molecular docking (e.g., AutoDock Vina) screens derivatives against target enzymes (e.g., cytochrome P450) to prioritize synthesis .

Q. What are potential biological targets based on structural analogs?

- Methodological Answer : Analogous compounds (e.g., thiazolidinediones and oxadiazoles) exhibit antimicrobial and anticancer activities via enzyme inhibition (e.g., HDAC or topoisomerase II). For 5-(3,4-dichlorophenyl) derivatives, in vitro assays (e.g., MIC testing against Staphylococcus aureus) and molecular dynamics simulations (e.g., binding to bacterial gyrase) are recommended. Structural modifications, such as introducing sulfhydryl groups, may enhance activity .

Notes on Methodological Rigor

- Data Contradictions : Conflicting spectral data (e.g., overlapping peaks) should be resolved using complementary techniques (e.g., X-ray vs. NMR) .

- Advanced Instrumentation : High-resolution mass spectrometry (HRMS) and single-crystal X-ray diffraction are critical for unambiguous characterization .

- Ethical Compliance : All biological testing must adhere to institutional biosafety protocols, particularly for compounds with potential therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.